Cas no 2138538-71-1 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde)

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2138538-71-1
- EN300-1154210
- 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde
-
- Inchi: 1S/C12H12N4O/c17-8-9-6-14-16(7-9)11-4-5-13-12(15-11)10-2-1-3-10/h4-8,10H,1-3H2
- InChI Key: IKYMEDKAVQPUSG-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C=1)C1=CC=NC(C2CCC2)=N1
Computed Properties
- Exact Mass: 228.10111102g/mol
- Monoisotopic Mass: 228.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 60.7Ų
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154210-10.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1154210-2.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 2.5g |
$2295.0 | 2023-06-09 | ||
Enamine | EN300-1154210-5.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1154210-0.25g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 0.25g |
$1078.0 | 2023-06-09 | ||
Enamine | EN300-1154210-0.1g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 0.1g |
$1031.0 | 2023-06-09 | ||
Enamine | EN300-1154210-0.05g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 0.05g |
$983.0 | 2023-06-09 | ||
Enamine | EN300-1154210-1.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1154210-0.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde |
2138538-71-1 | 0.5g |
$1124.0 | 2023-06-09 |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde Related Literature
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde
1-(2-Cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
1-(2-Cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 2138538-71-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The core structure of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring fused to a cyclobutylpyrimidine moiety. The presence of the aldehyde functional group at the 4-position of the pyrazole ring adds to its chemical versatility and reactivity. This combination of structural elements provides a robust platform for further chemical modifications and derivatizations, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the biological activities of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The mechanism of action involves the selective binding to the active site of the enzyme, thereby disrupting its function and leading to reduced tumor growth.
In addition to its anti-cancer properties, 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde has also shown promise in other therapeutic areas. Research conducted at a leading pharmaceutical institute revealed that this compound possesses anti-inflammatory effects, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines.
The pharmacokinetic properties of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde have been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life, which are crucial factors for effective drug delivery and sustained therapeutic action.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and stability of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde. One approach involves the formation of ester derivatives that can be hydrolyzed in vivo to release the active compound. This strategy not only enhances solubility but also prolongs the duration of action, making it more suitable for long-term treatment regimens.
The safety profile of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde is another critical aspect that has been thoroughly investigated. Toxicological studies have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 2138538-71-1) represents a promising lead compound with diverse biological activities and favorable pharmacological properties. Its potential as an inhibitor of key enzymes involved in cancer and inflammatory diseases makes it an exciting candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional therapeutic applications and optimize its clinical utility.
2138538-71-1 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde) Related Products
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 93951-82-7(2,4,5-Trichlorophenol-d2)




